![molecular formula C19H19N3O3S B5176697 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B5176697.png)

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a butyrylamino group, which is a derivative of butyric acid .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring and the attachment of the butyrylamino and methoxybenzamide groups. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .

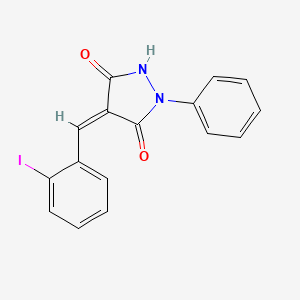

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring is a key structural feature, and the butyrylamino and methoxybenzamide groups would be attached to this ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzothiazoles are known to participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Aplicaciones Científicas De Investigación

Modulation of Itch in Atopic Dermatitis

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide: has been implicated in the modulation of itch in atopic dermatitis (AD). The compound is believed to interact with skin and gut microbiota, influencing the gut–skin–brain axis . This interaction may lead to the modulation of histamine-independent itch pathways, potentially offering new strategies for managing itchy skin in AD patients.

Role in Kidney Disease

In the context of kidney disease, this compound’s derivatives, such as butyric acid and its butyramide derivative, have been reported to solubilize calcium phosphate . This solubilization is significant because it can potentially reduce the risk of kidney stones, providing a novel approach to managing chronic kidney disease (CKD).

Epigenetic Modulation

The benzothiazole derivative has been shown to induce acetylation of histone H3 lysine 9 (AcH3K9) in keratinocytes . This epigenetic modulation is crucial as it can influence gene expression and may have implications in skin health and disease.

Pharmaceutical Synthesis

Benzothiazoles, including N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide, play a significant role in pharmaceutical chemistry due to their extensive range of biological activities . They are used in the synthesis of compounds with anti-cancer, anti-bacterial, anti-tuberculosis, and anti-diabetic properties, among others.

Green Chemistry

The synthesis of benzothiazole compounds, including the one , is related to green chemistry practices . These practices aim to reduce the environmental impact of chemical production by using less hazardous substances and generating fewer byproducts.

Advanced Material Applications

Benzothiazoles are utilized in the development of advanced materials such as fluorescence materials and electroluminescent devices . Their unique chemical properties make them suitable for applications in imaging and as sensors.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-3-6-17(23)22-19-21-14-10-9-12(11-16(14)26-19)20-18(24)13-7-4-5-8-15(13)25-2/h4-5,7-11H,3,6H2,1-2H3,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJRGIWJELBUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5176623.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5176633.png)

![2-benzyl-N-[3-(3-pyridinyloxy)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5176638.png)

![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5176646.png)

![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5176661.png)

![3-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5176669.png)

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5176681.png)

![1-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5176682.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5176706.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5176714.png)